![molecular formula C12H20O4 B14482519 2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane) CAS No. 65375-40-8](/img/structure/B14482519.png)
2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane) is a chemical compound with the molecular formula C14H24O4. It is a type of epoxy compound, characterized by the presence of oxirane (epoxy) groups. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of cyclohexane-1,1-dimethanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final epoxy compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,2’-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane) has several applications in scientific research:
- **Medicine
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Eigenschaften
CAS-Nummer |
65375-40-8 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
2-[[1-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane |
InChI |
InChI=1S/C12H20O4/c1-2-4-12(5-3-1,15-8-10-6-13-10)16-9-11-7-14-11/h10-11H,1-9H2 |
InChI-Schlüssel |
LUSCNZBJFBNVDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(OCC2CO2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


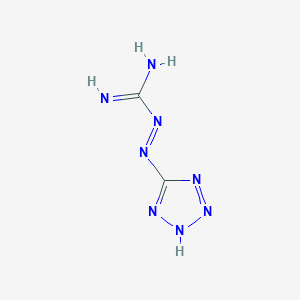
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
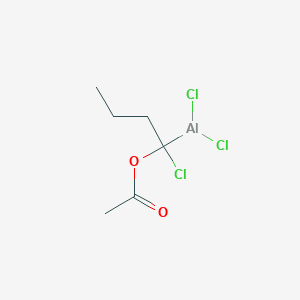

![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)

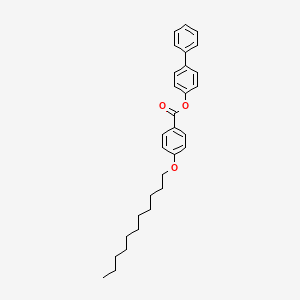
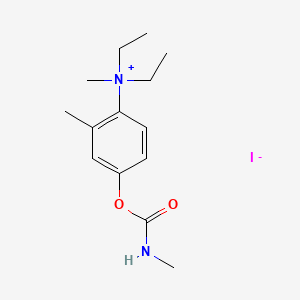

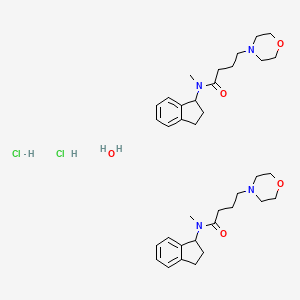
![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
sulfanium chloride](/img/structure/B14482511.png)
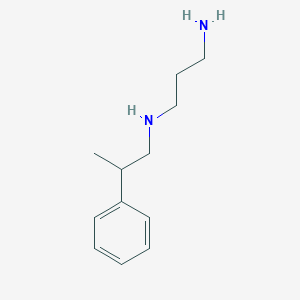
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
